(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene
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Overview
Description
(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure consists of a fluorophenyl group and a methylphenyl group connected by a diazene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general procedure is as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as 3-methylphenyl, under basic conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
- (E)-1-(4-Chlorophenyl)-2-(3-methylphenyl)diazene
- (E)-1-(4-Bromophenyl)-2-(3-methylphenyl)diazene
- (E)-1-(4-Methylphenyl)-2-(3-methylphenyl)diazene
Comparison:
- Uniqueness: The presence of the fluorine atom in (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, potentially increasing its efficacy in biological applications.
Properties
CAS No. |
89846-36-6 |
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Molecular Formula |
C13H11FN2 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C13H11FN2/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,1H3 |
InChI Key |
ZIBNJUJGEAYILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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